molecular formula C51H69N11O16 B12381140 GluR23Y

GluR23Y

Cat. No.: B12381140
M. Wt: 1092.2 g/mol
InChI Key: SABFXOLOYWCIHR-CJSTXFCISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

GluR23Y is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds

Chemical Reactions Analysis

GluR23Y primarily undergoes reactions typical of peptides, such as hydrolysis and oxidation. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids. Oxidation reactions can affect the side chains of certain amino acids, such as methionine and cysteine, leading to the formation of sulfoxides and disulfides, respectively . Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are the hydrolyzed amino acids and oxidized peptide derivatives.

Comparison with Similar Compounds

Properties

Molecular Formula

C51H69N11O16

Molecular Weight

1092.2 g/mol

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C51H69N11O16/c1-27(2)44(51(78)61-37(47(74)56-26-43(70)71)22-29-8-14-32(64)15-9-29)62-50(77)39(24-40(54)66)60-49(76)38(23-30-10-16-33(65)17-11-30)57-41(67)25-55-46(73)36(18-19-42(68)69)59-48(75)35(5-3-4-20-52)58-45(72)34(53)21-28-6-12-31(63)13-7-28/h6-17,27,34-39,44,63-65H,3-5,18-26,52-53H2,1-2H3,(H2,54,66)(H,55,73)(H,56,74)(H,57,67)(H,58,72)(H,59,75)(H,60,76)(H,61,78)(H,62,77)(H,68,69)(H,70,71)/t34-,35-,36-,37-,38-,39-,44-/m0/s1

InChI Key

SABFXOLOYWCIHR-CJSTXFCISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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